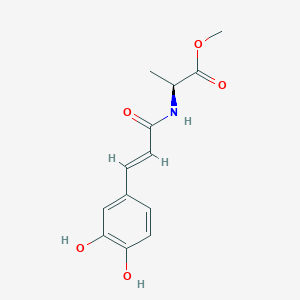

3,4-DIHYDROCINNAMIC ACID (L-ALANINE METHYL ESTER) AMIDE

Übersicht

Beschreibung

Es zeichnet sich durch seine Fähigkeit aus, die Bildung von fettigen Streifenläsionen in der thorakalen Aorta von mit hohem Cholesterinspiegel gefütterten Kaninchen zu hemmen, ohne die Plasma-Lipidprofile signifikant zu beeinflussen oder die Aktivitäten der Acyl-CoA:Cholesterin-Acyltransferase 1 und 2 zu hemmen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10487 umfasst die Reaktion von 3,4-Dihydroxyphenylpropansäure mit L-Alaninmethylester. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, um die Erhaltung der funktionellen Gruppen sicherzustellen. Das Produkt wird dann durch Kristallisation gereinigt, um einen hohen Reinheitsgrad (≥98%) zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von CAY10487 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, und die Reaktionsbedingungen werden für die Großproduktion optimiert. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um Konsistenz und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10487 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung zeigt antioxidative Aktivität, indem sie die Kupfer-vermittelte Oxidation von Low-Density-Lipoprotein hemmt.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen am aromatischen Ring

Häufige Reagenzien und Bedingungen

Oxidation: Kupferionen werden üblicherweise als Oxidationsmittel verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von CAY10487, die die Kernstruktur beibehalten, aber unterschiedliche funktionelle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

CAY10487 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Antioxidationsmechanismen und -reaktionen verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der Bildung von atherosklerotischen Läsionen.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von Antioxidationsformulierungen und -produkten eingesetzt

Wissenschaftliche Forschungsanwendungen

Chemistry

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide serves as a building block in organic synthesis. It is utilized as a precursor for synthesizing more complex molecules, including styrenes and stilbenes through decarboxylation reactions. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications .

Biology

The compound exhibits antioxidant properties , which are crucial in biological studies related to oxidative stress and cellular damage. Specifically, it has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL), which is significant for cardiovascular health. Moreover, it has been noted for its potential in improving antioxidant enzyme systems within biological contexts .

Medicine

In medical research, this compound has demonstrated efficacy in:

- Inhibiting Atherosclerosis : Studies indicate that this compound can inhibit the formation of fatty streak lesions in the thoracic aorta, which is a critical factor in the development of atherosclerosis and cardiovascular diseases .

- Lipid Lowering : It has been reported to lower plasma lipid levels effectively and improve cholesterol profiles by increasing HDL cholesterol while reducing total plasma cholesterol levels .

Industry

Due to its antioxidant properties, this compound is being explored as a potential additive in the food and cosmetic industries . Its ability to prevent oxidation can enhance the shelf life of products, making it valuable for commercial applications .

Case Study 1: Antioxidant Activity Assessment

A study demonstrated that at a concentration of 2 µM, this compound inhibited LDL oxidation by about 75%. This significant reduction underscores its potential therapeutic applications in preventing cardiovascular diseases linked to oxidative stress.

Case Study 2: Atherosclerosis Inhibition

Research involving animal models indicated that administration of this compound resulted in a marked decrease in fatty streak lesions within the thoracic aorta. This finding suggests its potential role as a preventive agent against atherosclerosis-related complications.

Case Study 3: Industrial Application Testing

Preliminary tests in food preservation have shown that incorporating this compound into formulations can extend shelf life by reducing oxidative degradation of sensitive ingredients. This application could revolutionize product formulations in both food and cosmetic industries.

Wirkmechanismus

CAY10487 entfaltet seine Wirkung in erster Linie durch seine antioxidative Aktivität. Es hemmt die Oxidation von Low-Density-Lipoprotein durch Kupferionen und verhindert so die Bildung von atherosklerotischen Läsionen. Die Verbindung zielt auf oxidative Stress-Pfade ab und reduziert die Aggregation von Schaumzellen in der Arterienwand .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Derivate der Zimtsäure: Diese Verbindungen haben eine ähnliche Kernstruktur und zeigen antioxidative Eigenschaften.

Resveratrol: Eine weitere antioxidative Verbindung mit ähnlichen antiatherogenen Wirkungen.

Hydroxyzimtsäuren: Diese Verbindungen besitzen ebenfalls antioxidative Aktivitäten und sind strukturell mit CAY10487 verwandt

Einzigartigkeit

CAY10487 ist einzigartig in seiner spezifischen Hemmung der Bildung von fettigen Streifenläsionen, ohne die Plasma-Lipidprofile signifikant zu beeinflussen. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Mechanismen der Atherosklerose und die Entwicklung potenzieller Therapeutika .

Biologische Aktivität

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide is a compound of significant interest in biochemical research due to its diverse biological activities, particularly its antioxidant properties and potential applications in the medical field. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15NO5

- Molecular Weight : 265.26 g/mol

The synthesis typically involves the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester using coupling agents like EDC and HOBt in organic solvents such as dichloromethane.

1. Antioxidant Properties

This compound exhibits notable antioxidant activity , which is critical for mitigating oxidative stress in biological systems. The compound has been shown to inhibit the copper-mediated oxidation of low-density lipoprotein (LDL) by approximately 75% at a concentration of 2 µM , highlighting its potential role in preventing cardiovascular diseases.

Table 1: Antioxidant Activity Comparison

| Compound | Inhibition (%) at 2 µM |

|---|---|

| 3,4-Dihydrocinnamic Acid Amide | 75 |

| Other Cinnamic Acid Derivatives | Variable |

2. Anti-Atherogenic Effects

Research indicates that this compound can inhibit the formation of fatty streak lesions in the thoracic aorta, which is significant for studies on atherosclerosis. This suggests a protective effect against cardiovascular diseases by potentially lowering cholesterol levels and preventing plaque formation .

The mechanism underlying the antioxidant activity involves the scavenging of free radicals and the inhibition of lipid peroxidation processes. The compound's structure allows it to interact effectively with reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on LDL Oxidation : A study demonstrated that treatment with 3,4-dihydrocinnamic acid amide significantly reduced LDL oxidation in vitro, suggesting its utility in cardiovascular health.

- Cell Culture Studies : In cell culture experiments, this compound showed cytoprotective effects against oxidative stress-induced cell death, further establishing its role as an antioxidant agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antioxidant Activity | Anti-Atherogenic Effect |

|---|---|---|

| 3,4-Dihydrocinnamic Acid Amide | High | Yes |

| Cinnamic Acid | Moderate | Limited |

| p-Coumaric Acid | Moderate | No |

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBBISJLIGYSGF-JQTRYQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.